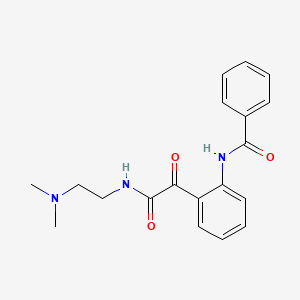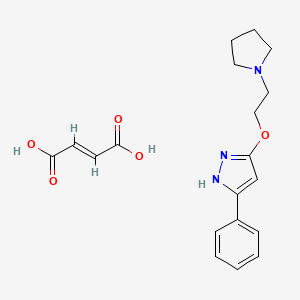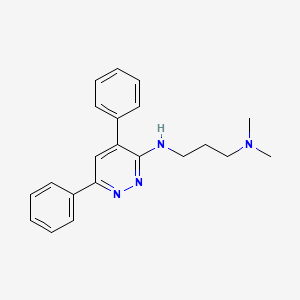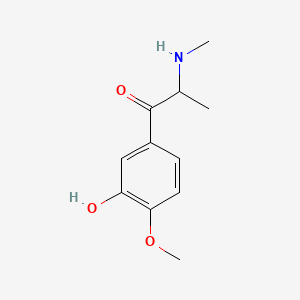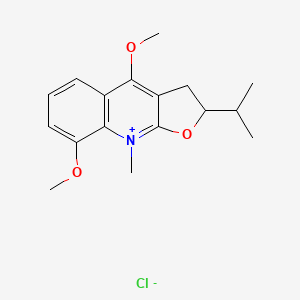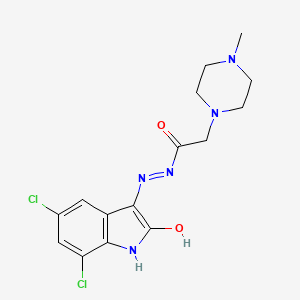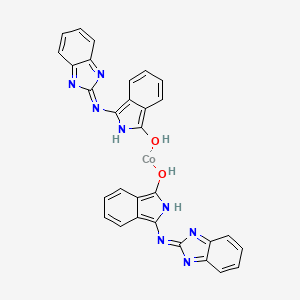
Cobalt, bis(3-((1H-benzimidazol-2-yl-kappaN3)amino)-1H-isoindol-1-onato-kappaN2)-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]COBALT is a cobalt complex with the molecular formula C30H18CoN8O2 and a molar mass of 581.46 g/mol . This compound is known for its vibrant fuchsia color and its solubility in various organic solvents such as chloroform and dimethylformamide . It is used in various applications, including as a catalyst in hydrogenation and oxidation reactions, and as a dye in the textile industry .
Preparation Methods
The preparation of BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]COBALT can be achieved through coordination chemical synthesis . The specific steps can be adjusted according to the experimental conditions and needs. Generally, the synthesis involves the reaction of cobalt salts with the appropriate ligands under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, are crucial for the successful synthesis of the compound .
Chemical Reactions Analysis
BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]COBALT undergoes various types of chemical reactions, including:
Oxidation: The compound can act as a catalyst in selective oxidation reactions.
Reduction: It is also used in hydrogenation reactions, where it facilitates the addition of hydrogen to other molecules.
Substitution: The compound can participate in substitution reactions where one ligand is replaced by another.
Common reagents used in these reactions include hydrogen gas for hydrogenation and oxygen or other oxidizing agents for oxidation reactions. The major products formed depend on the specific reactants and conditions used in the reactions .
Scientific Research Applications
BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]COBALT has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in hydrogenation and oxidation reactions.
Biology: The compound’s coordination chemistry is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-established.
Industry: It is used as a dye due to its vibrant color and in battery materials and liquid crystal displays.
Mechanism of Action
The mechanism by which BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]COBALT exerts its effects involves its ability to coordinate with other molecules. The cobalt center can facilitate various chemical reactions by providing a site for reactants to interact. This coordination ability is crucial for its catalytic activity in hydrogenation and oxidation reactions .
Comparison with Similar Compounds
BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]COBALT is unique due to its specific ligand structure and the presence of cobalt. Similar compounds include other cobalt complexes with different ligands, such as:
- BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]NICKEL
- BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]COPPER
- BIS[3-(1H-BENZIMIDAZOL-2-YLAMINO)-1H-ISOINDOL-1-ONATO]IRON
These compounds share similar coordination chemistry but differ in their specific properties and applications due to the different metal centers .
Properties
CAS No. |
63287-28-5 |
|---|---|
Molecular Formula |
C30H20CoN8O2 |
Molecular Weight |
583.5 g/mol |
IUPAC Name |
3-(benzimidazol-2-ylideneamino)-2H-isoindol-1-ol;cobalt |
InChI |
InChI=1S/2C15H10N4O.Co/c2*20-14-10-6-2-1-5-9(10)13(18-14)19-15-16-11-7-3-4-8-12(11)17-15;/h2*1-8,18,20H; |
InChI Key |
KQESPCOJJFOOCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=C2C=C1)O)N=C3N=C4C=CC=CC4=N3.C1=CC2=C(NC(=C2C=C1)O)N=C3N=C4C=CC=CC4=N3.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


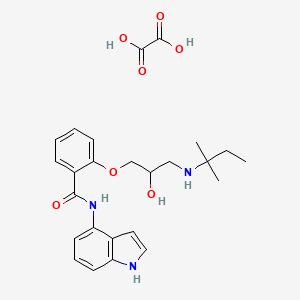
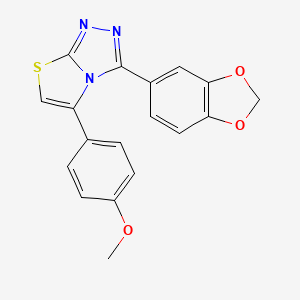
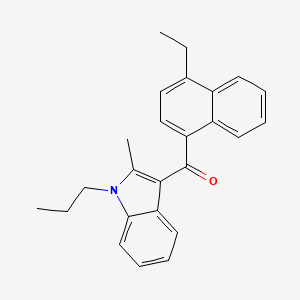
![diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12748130.png)
